1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound characterized by the presence of a difluorophenyl group and a dioxolane ring
Preparation Methods
The synthesis of 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and ethylene glycol.
Formation of Dioxolane Ring: The reaction between 2,3-difluorobenzaldehyde and ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) leads to the formation of a dioxolane ring.
Ethanone Formation: The intermediate product is then subjected to further reactions, such as oxidation, to introduce the ethanone group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and dioxolane ring contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can be compared with similar compounds such as:
1-(2,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: Differing in the position of fluorine atoms, which affects its reactivity and applications.
1-(2,3-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone:
1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-propanone: Variation in the carbon chain length impacts its physical and chemical characteristics.
Properties
IUPAC Name |
1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-8-3-1-2-7(11(8)13)9(14)6-10-15-4-5-16-10/h1-3,10H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZYHUOHWRRRBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=C(C(=CC=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203491 | |
Record name | Ethanone, 1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263365-74-7 | |
Record name | Ethanone, 1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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